molecular formula C6H6ClFN2 B3024113 4-Chloro-6-fluorobenzene-1,3-diamine CAS No. 1524-37-4

4-Chloro-6-fluorobenzene-1,3-diamine

Cat. No.: B3024113
CAS No.: 1524-37-4
M. Wt: 160.58 g/mol
InChI Key: GNEOZDVWXHHKPN-UHFFFAOYSA-N
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Description

4-Chloro-6-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2. It is a derivative of benzene, featuring both chlorine and fluorine substituents on the aromatic ring, along with two amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluorobenzene-1,3-diamine typically involves the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation, followed by further reactions to introduce the desired functional groups . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical processes that ensure consistent quality and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluorobenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6-fluorobenzene-1,3-diamine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it particularly useful in certain chemical and biological applications .

Properties

IUPAC Name

4-chloro-6-fluorobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEOZDVWXHHKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290889
Record name 4-Chloro-6-fluoro-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1524-37-4
Record name 4-Chloro-6-fluoro-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1524-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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